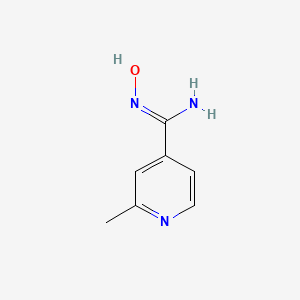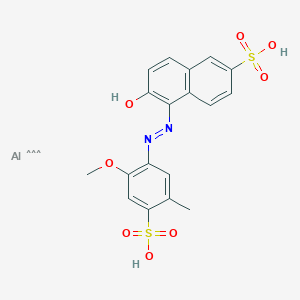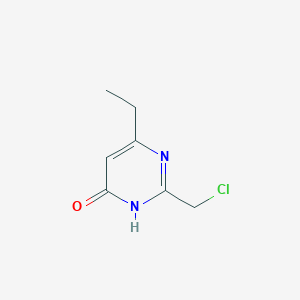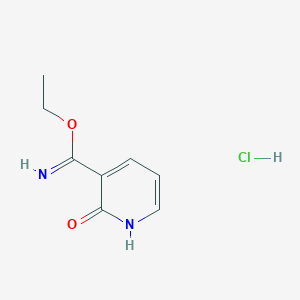![molecular formula C15H15N3O B1436841 3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+ CAS No. 1204297-45-9](/img/structure/B1436841.png)
3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+
Übersicht
Beschreibung
The compound “3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin” belongs to the class of pyrazolo[1,5-A]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[1,5-A]pyrimidine ring system .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-A]pyrimidine core, which consists of a pyrazole ring fused to a pyrimidine ring . The compound also contains a 2,5-dimethylphenyl group and a methyl group attached to the pyrazolo[1,5-A]pyrimidine core.Chemical Reactions Analysis
Pyrazolo[1,5-A]pyrimidines can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . The specific reactions that “3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a pyrazolo[1,5-A]pyrimidine, it is likely to be an aromatic compound with a planar structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potential
Synthesis and Antimicrobial Activity : Research has demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through microwave irradiative cyclocondensation, exploring their insecticidal and antimicrobial potentials. These compounds have shown activity against Pseudococcidae insects and selected microorganisms, indicating their potential as bioactive agents (Deohate & Palaspagar, 2020).
Anticancer Applications : Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluating their anticancer activity against human breast adenocarcinoma cell lines. Some compounds displayed significant inhibitory activity, suggesting their potential in cancer therapy (Abdellatif et al., 2014).
Antiviral Properties : Derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine have been synthesized for antiviral evaluation, particularly against Herpes Simplex Virus type-1 (HSV-1). This indicates the compound's relevance in developing antiviral agents (Shamroukh et al., 2007).
Novel Derivatives with Antimicrobial and Anticancer Activity : A series of novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, have been synthesized and evaluated for their antimicrobial and anticancer properties. Certain compounds exhibited higher activity than reference drugs, highlighting their pharmaceutical potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanistic Insights and Chemical Transformations
- Mechanism Elucidation through NMR and X-ray Diffraction : Research on the reaction mechanisms of certain pyrazolo[1,5-a]pyrimidine compounds has provided insight through NMR spectroscopy and X-ray diffraction analysis. This work helps understand the chemical transformations and structural determinations critical for designing biologically active compounds (Chimichi et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-4-5-10(2)12(8-9)14-11(3)17-18-13(19)6-7-16-15(14)18/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGMFRNOJVHDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(NN3C2=NC=CC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+ | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



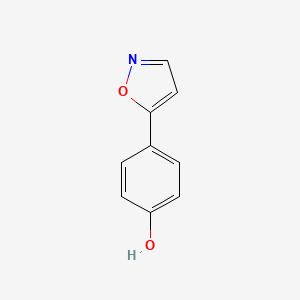
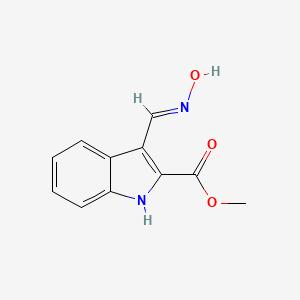
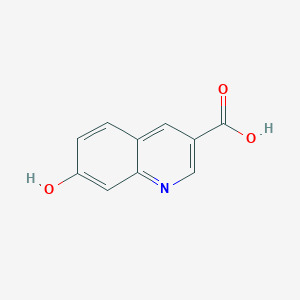
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)
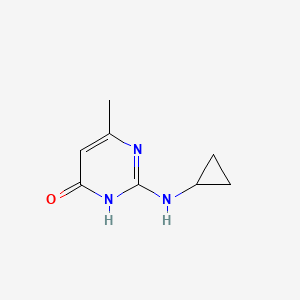
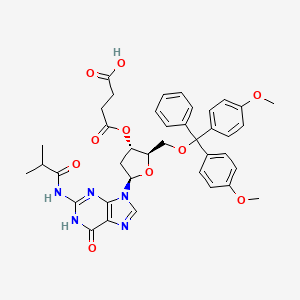
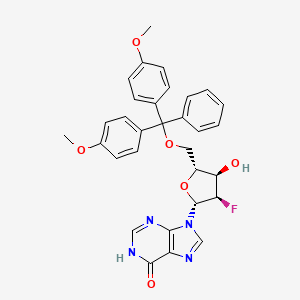
![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)
![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)
